molecular formula C14H25Cl2N3O B15347011 N-(2-Dimethylaminoethyl)-4-isopropoxybenzamidine dihydrochloride CAS No. 66842-89-5

N-(2-Dimethylaminoethyl)-4-isopropoxybenzamidine dihydrochloride

Cat. No.: B15347011
CAS No.: 66842-89-5
M. Wt: 322.3 g/mol
InChI Key: BALBWZSTJOZRJT-UHFFFAOYSA-N
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Description

N-(2-Dimethylaminoethyl)-4-isopropoxybenzamidine dihydrochloride is a benzamidine derivative characterized by its isopropoxy-substituted aromatic ring and a dimethylaminoethyl side chain. The dihydrochloride salt enhances its water solubility, making it suitable for applications in aqueous systems.

Properties

CAS No.

66842-89-5

Molecular Formula

C14H25Cl2N3O

Molecular Weight

322.3 g/mol

IUPAC Name

2-[amino-(4-propan-2-yloxyphenyl)methylidene]azaniumylethyl-dimethylazanium;dichloride

InChI

InChI=1S/C14H23N3O.2ClH/c1-11(2)18-13-7-5-12(6-8-13)14(15)16-9-10-17(3)4;;/h5-8,11H,9-10H2,1-4H3,(H2,15,16);2*1H

InChI Key

BALBWZSTJOZRJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=[NH+]CC[NH+](C)C)N.[Cl-].[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Azoamidine Derivatives (Polymerization Initiators)

The European Patent Application (2023) lists multiple azoamidine dihydrochlorides (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride) as water-soluble radical initiators for polymerization . Key comparisons include:

Compound Substituents Key Features Applications
N-(2-Dimethylaminoethyl)-4-isopropoxybenzamidine dihydrochloride Isopropoxybenzamidine + dimethylaminoethyl High polarity due to dual amine and ether groups; dihydrochloride salt enhances solubility Potential initiator in aqueous-phase polymerization (inferred from analogs)
2,2’-Azobis[2-methyl-N-phenylpropionamidine] dihydrochloride Phenylpropionamidine Azo group enables thermal decomposition into radicals Widely used in polymer synthesis (e.g., polyacrylamides)
2,2’-Azobis[N-(4-hydroxyphenyl)-2-methylpropionamidine] dihydrochloride Hydroxyphenylpropionamidine Hydroxyl group improves hydrogen bonding Polymerization in hydrophilic matrices

Key Differences :

  • Functional Groups : The target compound lacks the azo (-N=N-) linkage critical for radical generation in polymerization initiators, suggesting distinct reactivity. Its isopropoxy group may confer steric hindrance compared to phenyl or hydroxyphenyl substituents in analogs.
  • Solubility: All compounds share dihydrochloride salt formation, but the dimethylaminoethyl side chain in the target compound may enhance solubility in polar solvents relative to purely aromatic analogs.

Amidino-Benzene Derivatives (Bioactive Molecules)

Benzamidine derivatives are known for protease inhibition (e.g., thrombin inhibitors). For example, 4-(dimethylamino)benzohydrazide derivatives exhibit antimicrobial and anticancer activity due to their ability to chelate metal ions or disrupt enzyme function .

Compound Substituents Key Features Applications
N-(2-Dimethylaminoethyl)-4-isopropoxybenzamidine dihydrochloride Amidino group + isopropoxy Amidines bind to serine proteases; ether group may modulate lipophilicity Hypothetical enzyme inhibition (requires validation)
4-(Dimethylamino)benzohydrazide Benzohydrazide + dimethylamino Hydrazide group enables metal chelation Antimicrobial, anticancer applications

Key Differences :

  • Bioactivity: The amidine group in the target compound may favor interactions with proteases, whereas hydrazide derivatives (e.g., 4-(dimethylamino)benzohydrazide) are more suited for metal-binding roles.
  • Synthetic Utility : The target compound’s dihydrochloride salt contrasts with neutral hydrazide derivatives, impacting pharmacokinetic properties like membrane permeability.

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